5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran
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Overview
Description
5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran is a complex organic compound characterized by its unique hexahydro-2-benzofuran structure with diphenyl groups attached at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol with trimethylsilyl chloride in dichloromethane at ambient temperature, followed by heating in toluene under reflux conditions . This method yields the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 5,6-Dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
Uniqueness
5,6-Diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran is unique due to its specific substitution pattern and the presence of diphenyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
823179-46-0 |
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Molecular Formula |
C20H20O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5,6-diphenyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran |
InChI |
InChI=1S/C20H20O/c1-3-7-15(8-4-1)19-11-17-13-21-14-18(17)12-20(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI Key |
AEDRUKJWCFZLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2CC(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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